3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid
CAS No.: 1261923-84-5
Cat. No.: VC11806792
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1261923-84-5 |
---|---|
Molecular Formula | C14H11FO3 |
Molecular Weight | 246.23 g/mol |
IUPAC Name | 3-fluoro-4-[4-(hydroxymethyl)phenyl]benzoic acid |
Standard InChI | InChI=1S/C14H11FO3/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) |
Standard InChI Key | MENIPVSYVSTVFA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CO)C2=C(C=C(C=C2)C(=O)O)F |
Canonical SMILES | C1=CC(=CC=C1CO)C2=C(C=C(C=C2)C(=O)O)F |
Structural Characterization and Isomeric Considerations
The molecular formula C₁₄H₁₁FO₃ (exact mass: 246.06900 g/mol) confirms the presence of one fluorine atom and three oxygen atoms, consistent with the carboxylic acid and hydroxymethyl functionalities . Computational modeling predicts a planar aromatic system with intramolecular hydrogen bonding between the carboxylic acid and hydroxymethyl groups, stabilizing the conformation.
Physicochemical Properties
Key physicochemical parameters derived from experimental and computational studies are summarized below:
The moderate LogP value suggests balanced lipophilicity, making it suitable for drug discovery campaigns where membrane permeability and aqueous solubility are critical. The polar surface area, dominated by the carboxylic acid and hydroxymethyl groups, aligns with bioavailability trends for orally administered small molecules .
Challenges and Future Directions
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Isomeric Clarity: Resolve the positional ambiguity of fluorine substitution (C2 vs. C3) via X-ray crystallography or NOESY NMR.
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Toxicity Profiling: No MSDS data are currently available , necessitating acute toxicity studies in model organisms.
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Scale-Up Synthesis: Optimize cross-coupling conditions to minimize palladium residue and improve yields beyond current estimates of ~50% .
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